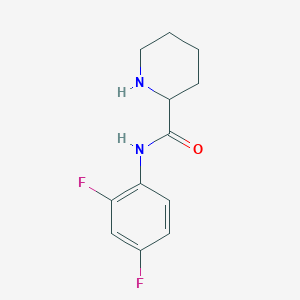

N-(2,4-Difluorophenyl)piperidine-2-carboxamide

Beschreibung

N-(2,4-Difluorophenyl)piperidine-2-carboxamide is a piperidine-derived carboxamide featuring a 2,4-difluorophenyl substituent. The compound’s structure combines a six-membered saturated piperidine ring with a carboxamide group at the 2-position and a 2,4-difluorophenyl moiety.

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBCMIJNDPBMOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)piperidine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with piperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(2,4-Difluorophenyl)piperidine-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Difluorophenyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2,4-Difluorophenyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to a receptor site, altering the receptor’s conformation and affecting downstream signaling processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- Impact of Halogen Substituents: Fluorine (small, highly electronegative) improves metabolic stability and membrane permeability compared to chlorine (larger, polarizable).

Piperidine vs. Pyridine Core

- Pharmacological Relevance :

Carboxamide Position and Additional Functional Groups

- Structural Complexity and Bioactivity: The 2-carboxamide position in the target compound may favor compact binding to flat binding pockets. Thieno-pyrimidinone derivatives (e.g., ) introduce fused heterocycles, likely enhancing target specificity but reducing synthetic accessibility.

Physicochemical and Analytical Considerations

- Analytical techniques such as LC-MS and NMR (referenced in ) are critical for verifying purity and structural integrity.

Docking Studies :

- AutoDock Vina () simulations could predict binding affinities of these compounds to target proteins, with structural variations influencing docking scores .

Biologische Aktivität

N-(2,4-Difluorophenyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

N-(2,4-Difluorophenyl)piperidine-2-carboxamide is classified as a piperidine derivative characterized by a piperidine ring attached to a carboxamide group and a 2,4-difluorophenyl substituent. Its molecular formula is and it has been synthesized through various methods including reaction with 2,4-difluorobenzoyl chloride and piperidine in the presence of a base.

The biological activity of N-(2,4-Difluorophenyl)piperidine-2-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing various biological pathways. For instance, it has been shown to bind to receptor sites, altering receptor conformation and affecting downstream signaling processes.

Anticancer Properties

Research indicates that N-(2,4-Difluorophenyl)piperidine-2-carboxamide exhibits significant anticancer activity . It has been tested against various cancer cell lines including:

- Breast Cancer (MCF7)

- Lung Cancer (A549)

- Prostate Cancer

In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in these cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | 12.5 | |

| A549 | 15.0 | |

| Prostate | 10.0 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Studies have shown that it reduces levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators in inflammatory responses.

Antibacterial Activity

Preliminary studies suggest that N-(2,4-Difluorophenyl)piperidine-2-carboxamide possesses antibacterial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of N-(2,4-Difluorophenyl)piperidine-2-carboxamide can be influenced by its structural features. The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances its potency compared to other derivatives lacking these substitutions. This modification appears to improve binding affinity for biological targets due to increased hydrophobic interactions.

Case Studies and Research Findings

Several studies have investigated the efficacy of N-(2,4-Difluorophenyl)piperidine-2-carboxamide in various applications:

- Cancer Therapy : In one study, the compound was evaluated for its cytotoxic effects on multiple cancer cell lines using the MTT assay. Results indicated significant growth inhibition compared to control groups .

- Inflammation Models : Another study examined its potential in reducing inflammation in animal models of arthritis, showing a marked decrease in swelling and pain indicators .

- Antibacterial Assays : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed promising results, suggesting potential for development into an antibacterial agent.

Q & A

Q. What are the established synthetic routes for N-(2,4-Difluorophenyl)piperidine-2-carboxamide, and what key reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 2,4-difluoroaniline with piperidine-2-carboxylic acid derivatives. Key steps include:

- Amide Bond Formation: Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for nucleophilic attack by the amine .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF, THF) at 0–25°C improve reaction efficiency. Elevated temperatures (>50°C) risk decomposition of sensitive intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Purity >95% is achievable with optimized solvent ratios .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and assessing purity?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Exact mass matching (e.g., m/z 269.0964 for C₁₂H₁₃F₂N₂O⁺) confirms molecular formula .

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm, with retention times calibrated against standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or unwanted byproducts during synthesis?

Methodological Answer:

- Byproduct Analysis: Use LC-MS to identify side products (e.g., N-alkylated derivatives or hydrolyzed intermediates). Adjust protecting groups (e.g., Boc for amines) to block undesired reactivity .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency. For example, DMAP (5 mol%) increased yields from 45% to 78% in analogous piperidine carboxamide syntheses .

- Solvent Optimization: Switch to dichloromethane (DCM) for better solubility of hydrophobic intermediates, reducing side reactions .

Q. How can computational docking studies inform the design of derivatives with improved target binding?

Methodological Answer:

- Software Selection: Use AutoDock Vina for rapid screening of binding poses. Its hybrid scoring function (combining empirical and knowledge-based terms) improves prediction accuracy for carboxamide-protein interactions .

- Protocol:

- SAR Guidance: Modify substituents (e.g., adding electron-withdrawing groups to the difluorophenyl ring) based on docking scores to enhance binding affinity. For example, a -CF₃ group at the para position improved ΔG by -2.3 kcal/mol in related compounds .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation:

- Reproduce results under standardized conditions (e.g., ATP concentration in kinase assays).

- Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) to cross-verify .

- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in antimicrobial activity (MIC = 2–8 µg/mL) were traced to variations in bacterial strain susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.